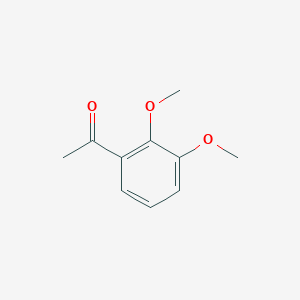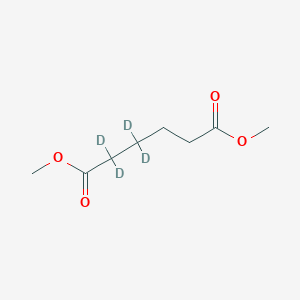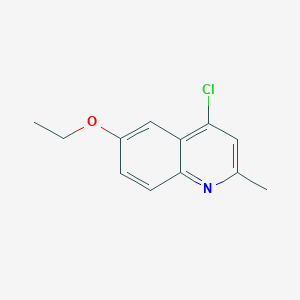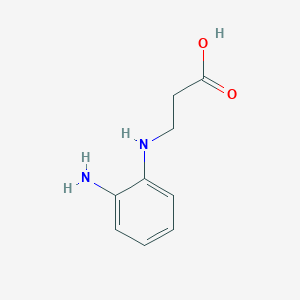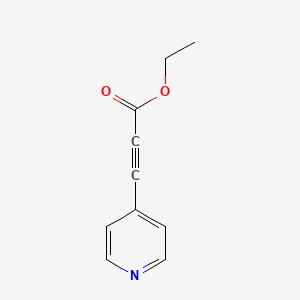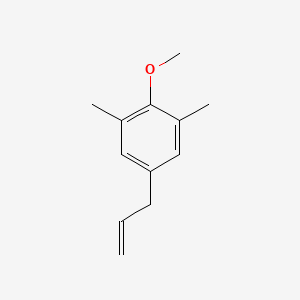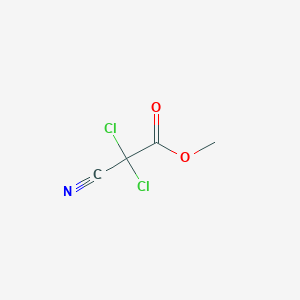
Methyl 2,2-dichloro-2-cyanoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2,2-dichloro-2-cyanoacetate” is a chemical compound with the molecular formula C4H3Cl2NO2 . It is a liquid substance with a molecular weight of 167.98 .
Molecular Structure Analysis
The molecular structure of “Methyl 2,2-dichloro-2-cyanoacetate” can be represented by the InChI code1S/C4H3Cl2NO2/c1-9-3(8)4(5,6)2-7/h1H3 . The compound has a molecular weight of 167.97 g/mol . Physical And Chemical Properties Analysis
“Methyl 2,2-dichloro-2-cyanoacetate” is a liquid with a boiling point of 67°C at 2mm Hg . It has a molecular weight of 167.98 . The compound has a topological polar surface area of 50.1 Ų .Aplicaciones Científicas De Investigación
Application 1: Synthesis of Pyran Derivatives
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Methyl 2,2-dichloro-2-cyanoacetate is used in the synthesis of novel pyran derivatives based on 8-hydroxyquinoline . These derivatives are known for their extensive applications in the field of analytical chemistry and separation techniques . Their complexes with transition metals also exhibit antibacterial and antifungal activity .
- Methods of Application or Experimental Procedures : The preparation of pyranoquinoline derivatives consists in reacting equimolar amounts of 8-hydroxyquinoline, 4-alkylbenzaldehyde, and methyl-2-cyanoacetate in pure ethanol in the presence of calcium bicarbonate under magnetic stirring during 24 hours .
- Results or Outcomes : The synthesized compounds were evaluated in vitro as antimicrobial agents against Gram-positive and Gram-negative bacterial strains . The preliminary screening results showed that all the tested compounds have a remarkable inhibitory effect on the growth of the majority of the tested bacterial strains compared to the standard antibiotic (penicillin G) .
Application 2: Synthesis of Cyanoacetamide Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : Methyl 2,2-dichloro-2-cyanoacetate can be used in the synthesis of cyanoacetamide derivatives . These derivatives are known for their extensive applications in the field of medicinal chemistry due to their biological activities .
- Methods of Application or Experimental Procedures : The preparation of cyanoacetamide derivatives involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Different reaction conditions are used to yield the desired products .
- Results or Outcomes : The synthesized compounds are used in various fields of research, including medicinal chemistry .
Application 3: Proteomics Research
- Scientific Field : Proteomics
- Summary of the Application : Methyl 2,2-dichloro-2-cyanoacetate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Application 4: Synthesis of Other Chemicals
- Scientific Field : Chemical Synthesis
- Summary of the Application : Methyl 2,2-dichloro-2-cyanoacetate is used in the synthesis of other chemicals . It’s a versatile reagent that can be used to produce a wide range of chemical compounds .
Application 5: Proteomics Research
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2,2-dichloro-2-cyanoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NO2/c1-9-3(8)4(5,6)2-7/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNGARZGMDAFAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502078 |
Source


|
| Record name | Methyl dichloro(cyano)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dichloro-2-cyanoacetate | |
CAS RN |
25761-68-6 |
Source


|
| Record name | Methyl dichloro(cyano)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

